molecular formula C18H25NO2S B13461010 8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5^{5}.2^{4}]dodecane

8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5^{5}.2^{4}]dodecane

Cat. No.: B13461010
M. Wt: 319.5 g/mol
InChI Key: WEHXCHRFVGAYBU-UHFFFAOYSA-N
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Description

8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5{5}.2{4}]dodecane is a complex organic compound characterized by its unique structure, which includes a sulfonyl group attached to a dispiro framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5{5}.2{4}]dodecane typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable azadispiro precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5{5}.2{4}]dodecane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfonamide derivatives.

Scientific Research Applications

8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5{5}.2{4}]dodecane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5{5}.2{4}]dodecane exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound valuable in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    Sulfonamide derivatives: Share similar functional groups and chemical properties.

Uniqueness

8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5{5}.2{4}]dodecane is unique due to its dispiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C18H25NO2S

Molecular Weight

319.5 g/mol

IUPAC Name

8-(4-methylphenyl)sulfonyl-8-azadispiro[3.0.55.24]dodecane

InChI

InChI=1S/C18H25NO2S/c1-15-3-5-16(6-4-15)22(20,21)19-13-11-18(12-14-19)10-9-17(18)7-2-8-17/h3-6H,2,7-14H2,1H3

InChI Key

WEHXCHRFVGAYBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CCC34CCC4)CC2

Origin of Product

United States

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